molecular formula C13H9ClN2 B8364198 4-Chloro-6-(2-phenylethynyl)pyridin-2-amine

4-Chloro-6-(2-phenylethynyl)pyridin-2-amine

Cat. No. B8364198
M. Wt: 228.67 g/mol
InChI Key: SZPSOBZBKQPRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-phenylethynyl)pyridin-2-amine is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(2-phenylethynyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2-phenylethynyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-(2-phenylethynyl)pyridin-2-amine

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-6-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C13H9ClN2/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)

InChI Key

SZPSOBZBKQPRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=CC(=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloropyridin-2-amine (2.0 g, 12.3 mmol), ethynylbenzene (2.51 g, 24.5 mmol), copper(I) iodide (234 mg, 1.23 mmol), Dichlorobis(triphenylphosphine)-palladium(II) (1.0 g, 1.23 mmol) and triethylamine (4.3 ml, 31 mmol) is stirred under argon atmosphere in ACN (20 ml) with THF (10 ml) for 6 h at 90° C. The mixture is diluted with water and extracted with EtOAc. The combined organic layers are dried over MgSO4, concentrated in vacuo and the product purified by NP chromatography. Yield: 1.2 g (43%). HPLC-MS: M+H=229; tR=1.96 min (*Method—2).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
234 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dichlorobis(triphenylphosphine)palladium(II) (2.5 g, 3.06 mmol) is added to a mixture of 2-amino-4,6-dichloropyridine (5 g, 30.7 mmol), ethynylbenzene (7.05 g, 69 mmol), copper(I) iodide (0.58 g, 3.07 mmol), triethylamine (10.8 ml, 78 mmol), THF (25 ml) and ACN (50 ml) under argon atmosphere and is stirred at 90° C. for 17 h. The mixture is diluted with water (100 ml) and extracted with EtOAc. The combined organic layers are dried over MgSO4 and concentrated in vacuo. The product is purified by NP chromatography. Yield: 3.52 g (50%). HPLC-MS: M+H=229; tR=1.85 min (METHOD—1).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.05 g
Type
reactant
Reaction Step Two
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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